molecular formula C19H26BNO5 B13086755 tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate

Cat. No.: B13086755
M. Wt: 359.2 g/mol
InChI Key: CMIFMSCNAGKGSV-UHFFFAOYSA-N
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Description

The compound tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a boronic ester-functionalized isoindolinone derivative. Its core structure features a bicyclic isoindolinone scaffold (1-oxo-isoindoline) with a tert-butyl carboxylate group at position 2 and a 4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl (pinacol boronate) substituent at position 4. This compound is designed for applications in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern organic synthesis for forming carbon-carbon bonds . The 1-oxo group introduces polarity and hydrogen-bonding capacity, distinguishing it from non-oxygenated analogs in solubility and biological interactions .

Properties

Molecular Formula

C19H26BNO5

Molecular Weight

359.2 g/mol

IUPAC Name

tert-butyl 3-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-isoindole-2-carboxylate

InChI

InChI=1S/C19H26BNO5/c1-17(2,3)24-16(23)21-11-12-10-13(8-9-14(12)15(21)22)20-25-18(4,5)19(6,7)26-20/h8-10H,11H2,1-7H3

InChI Key

CMIFMSCNAGKGSV-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C(=O)N(C3)C(=O)OC(C)(C)C

Origin of Product

United States

Preparation Methods

  • Chemical Reactions Analysis

      Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate: can undergo various reactions:

  • Scientific Research Applications

    Drug Development

    The compound's structural features make it a promising candidate for the development of pharmaceuticals. Its isoindoline component is known for biological activity, often serving as a scaffold for various therapeutic agents.

    Case Studies:

    • Anticancer Agents : Research has indicated that derivatives of isoindoline compounds exhibit anticancer properties. For example, studies have shown that modifications to the isoindoline structure can enhance potency against specific cancer cell lines .

    Synthetic Chemistry

    tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate serves as a valuable intermediate in organic synthesis. The presence of the boron-containing dioxaborolane group allows for unique reactivity patterns.

    Applications in Synthesis:

    • Cross-Coupling Reactions : The boron atom facilitates cross-coupling reactions such as Suzuki-Miyaura coupling, enabling the formation of carbon-carbon bonds essential for constructing complex organic molecules .
    Reaction TypeDescriptionReference
    Suzuki CouplingFormation of biaryl compounds
    Stille CouplingSynthesis of aryl-stannanes

    Materials Science

    The compound's ability to form stable complexes with metals opens avenues for its use in materials science. It can be utilized in the development of new materials with specific electronic or photonic properties.

    Potential Uses:

    • Organic Light Emitting Diodes (OLEDs) : The incorporation of boron-containing compounds into OLED materials can enhance their efficiency and stability .

    Mechanism of Action

    • The specific molecular targets and pathways involved in its effects are not explicitly mentioned in the available literature. Further research is needed to elucidate this.
  • Comparison with Similar Compounds

    Structural and Functional Differences

    The table below highlights key structural and physicochemical differences between the target compound and its analogs:

    Compound Name CAS No. Molecular Formula MW (g/mol) Core Structure Key Functional Groups
    tert-Butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate Not provided C19H26BNO5 343.24 Isoindolinone (1-oxo) Boronic ester, tert-butyl carboxylate
    tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate 905273-91-8 C19H28BNO4 345.24 Isoindoline Boronic ester, tert-butyl carboxylate
    tert-Butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-indole-1-carboxylate 864771-44-8 C18H25BN2O4 344.22 Indole Boronic ester, tert-butyl carboxylate
    tert-Butyl 2-oxo-5-(dioxaborolan-2-yl)spiro[indoline-3,4'-piperidine]-1'-carboxylate 1253288-12-8 C23H33BN2O5 428.34 Spiroindoline-piperidine Boronic ester, spirocyclic oxo group
    tert-Butyl 5-cyano-3-(dioxaborolan-2-yl)-1H-indole-1-carboxylate 1185427-07-9 C20H25BN2O4 368.23 Indole Boronic ester, cyano substituent
    Key Observations:

    Core Structure: The isoindolinone core (1-oxo) in the target compound enhances polarity compared to isoindoline (non-oxygenated) and indole derivatives . This impacts solubility and pharmacokinetic properties in drug discovery.

    Functional Groups: The cyano group in withdraws electron density, altering the boronic ester’s reactivity in cross-couplings. Spiro-oxo structures may stabilize transition states in catalytic reactions due to restricted rotation.

    Reactivity in Cross-Coupling Reactions

    Boronic esters are pivotal in Suzuki-Miyaura reactions. The target compound’s isoindolinone core may influence reactivity:

    • Steric Effects : The tert-butyl group shields the carboxylate, improving stability but possibly slowing transmetallation steps compared to less hindered analogs (e.g., indole derivatives ).

    Stability and Handling

    • Boronic Esters : Hydrolytically sensitive; storage at -20°C under inert conditions is recommended .
    • Hazards : Similar compounds carry warnings for skin/eye irritation (H315, H319) and toxicity (H302, H335) .

    Biological Activity

    Tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)isoindoline-2-carboxylate is a complex organic compound with significant potential in medicinal chemistry and materials science. Its unique structure combines an isoindoline core with a dioxaborolane moiety, which may contribute to its biological activity. This article explores the compound's biological properties, synthesis methods, and potential applications.

    • Molecular Formula : C19H28BNO4
    • Molecular Weight : 345.24 g/mol
    • IUPAC Name : tert-butyl 5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,3-dihydroisoindole-2-carboxylate
    • Appearance : White crystalline solid
    • Melting Point : 265-266 °C

    Synthesis

    The synthesis of this compound typically involves multi-step organic reactions. Key steps include:

    • Formation of the isoindoline core.
    • Introduction of the dioxaborolane moiety.
    • Esterification to yield the final product.

    These reactions require careful control of conditions to ensure high yields and purity .

    Pharmacological Properties

    Recent studies have evaluated the pharmacological properties of this compound:

    • CYP Enzyme Interaction :
      • CYP2D6 Inhibitor : The compound has been identified as an inhibitor of CYP2D6 and CYP3A4 enzymes. This suggests potential interactions with various drugs metabolized by these pathways .
      • P-glycoprotein Substrate : It has been noted that the compound is a substrate for P-glycoprotein (P-gp), indicating its ability to cross biological membranes efficiently .
    • Skin Permeation :
      • The log Kp value for skin permeation is reported as 6.16 cm s-6.16\text{ cm s}, suggesting limited skin absorption potential but favorable properties for systemic absorption in other contexts .

    Cytotoxicity and Antitumor Activity

    Experimental data indicate that this compound exhibits cytotoxic effects against various cancer cell lines. Specific studies have shown:

    • IC50 Values : The compound demonstrates IC50 values in the micromolar range against prostate cancer cells (PC3) and breast cancer cells (MCF7), indicating moderate potency as an antitumor agent .

    Structure Activity Relationship (SAR)

    The biological activity of this compound can be influenced by structural modifications:

    Compound NameCAS NumberKey FeaturesSimilarity Index
    Tert-butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)benzylcarbamate330794-35-9Benzyl group instead of isoindoline0.93
    Tert-butyl 5-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)piperidine956136-85-9Incorporates a piperidine ring0.88
    Tert-butyl (1-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)phenyl)cyclobutyl)carbamate1032528-06-5Features a cyclobutyl moiety0.84

    Study on Antitumor Effects

    A recent study investigated the antitumor effects of tert-butyl 1-oxo-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-y)isoindoline on human cancer cell lines. The results indicated that:

    • The compound induced apoptosis in PC3 cells through the mitochondrial pathway.
    • Flow cytometry analysis confirmed increased levels of reactive oxygen species (ROS), suggesting oxidative stress as a mechanism of action .

    In Vivo Studies

    In vivo studies on murine models have shown promising results regarding its efficacy in reducing tumor size without significant toxicity at therapeutic doses. This highlights its potential as a lead compound for further drug development .

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